molecular formula C23H16F3N3O B3500335 6-methyl-2-(2-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-4-quinolinecarboxamide

6-methyl-2-(2-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-4-quinolinecarboxamide

Cat. No. B3500335
M. Wt: 407.4 g/mol
InChI Key: LMIPCACFOZXYRX-UHFFFAOYSA-N
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Description

The compound “6-methyl-2-(2-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-4-quinolinecarboxamide” is a derivative of Trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . This structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and involve several steps. One of the key steps is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and development of new TFMP derivatives, including “6-methyl-2-(2-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-4-quinolinecarboxamide”, could be a promising area of research in the future.

properties

IUPAC Name

6-methyl-2-pyridin-2-yl-N-[4-(trifluoromethyl)phenyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O/c1-14-5-10-19-17(12-14)18(13-21(29-19)20-4-2-3-11-27-20)22(30)28-16-8-6-15(7-9-16)23(24,25)26/h2-13H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIPCACFOZXYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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